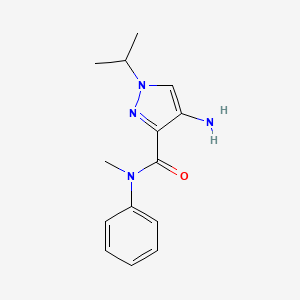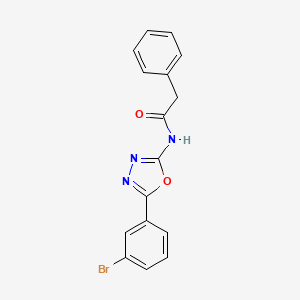
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the oxadiazole family and has a molecular formula of C16H12BrN3O2.
Scientific Research Applications
Antimicrobial Activity
Research has indicated the potential of 1,3,4-oxadiazole derivatives, including compounds similar to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, in antimicrobial applications. Several studies have synthesized and evaluated various derivatives for their activity against different microbial species. These compounds have shown varying degrees of effectiveness against selected bacteria and fungi, indicating their potential as antimicrobial agents (Gul et al., 2017); (Khalid et al., 2016); (Parikh & Joshi, 2014).
Anti-inflammatory Properties
Research has also explored the anti-inflammatory properties of 1,3,4-oxadiazole derivatives. These compounds, including variations of this compound, have shown promising results in reducing inflammation in various test models, indicating their potential in developing new anti-inflammatory drugs (Nargund et al., 1994).
Antidiabetic Potential
Some derivatives of 1,3,4-oxadiazole have been evaluated for their potential as antidiabetic agents. These compounds have shown inhibitory effects on enzymes related to diabetes, suggesting their utility in treating or managing diabetes mellitus (Nazir et al., 2018).
Anticancer and Apoptosis Induction
There is also significant research interest in the use of 1,3,4-oxadiazole derivatives in cancer treatment. Some studies have identified these compounds as potential apoptosis inducers and tumor inhibitors, suggesting their role in developing novel anticancer therapies (Zhang et al., 2005); (Cai et al., 2006).
properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-8-4-7-12(10-13)15-19-20-16(22-15)18-14(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVUAVJSKZJDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

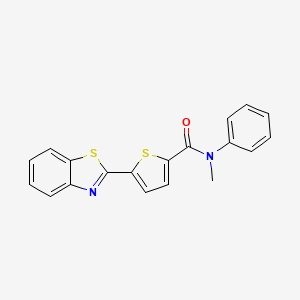
![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)



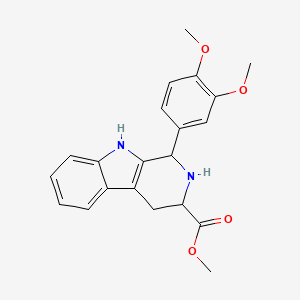

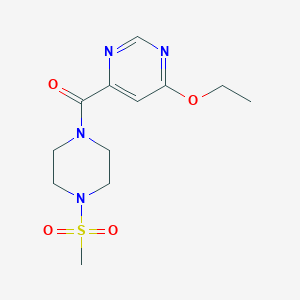
![2-(2,5-Dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645575.png)
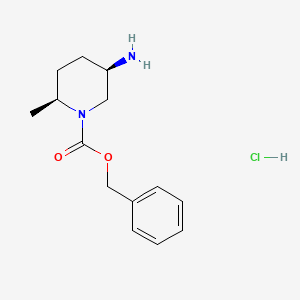
![4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2645580.png)

